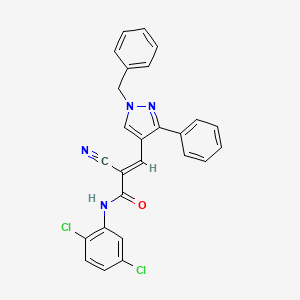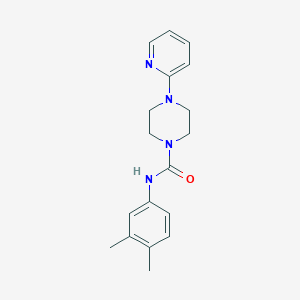![molecular formula C19H29N3O2 B5336700 N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5336700.png)
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-109, is a compound that has been studied extensively in the field of neuroscience. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA), which has been implicated in a variety of neurological disorders. In
Wirkmechanismus
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a calming effect and reduce anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which has a number of physiological effects. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons in the brain. This can have a calming effect and reduce anxiety and drug-seeking behavior. This compound has also been shown to increase the levels of dopamine in the brain, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is that it is a highly specific inhibitor of GABA transaminase, meaning it has minimal off-target effects. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is that it has poor bioavailability, meaning it is not well-absorbed by the body. This can make it difficult to achieve therapeutic levels of the drug in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is in the development of more potent and selective inhibitors of GABA transaminase. Another area of interest is in the development of novel delivery methods for this compound, such as intranasal or transdermal delivery, which could improve its bioavailability. Finally, there is interest in exploring the potential therapeutic uses of this compound in a variety of neuropsychiatric disorders, such as addiction, anxiety, and depression.
Synthesemethoden
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting compound with 4-(2-methoxyphenyl)piperazine. The final product is obtained by acetylation of the piperazine nitrogen with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied extensively in the field of neuroscience, particularly in the context of addiction and other neuropsychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing alcohol consumption in human clinical trials. This compound has also been studied as a potential treatment for anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPFBCPXNCQSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
![methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)

![4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5336648.png)
![methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B5336651.png)
![2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine](/img/structure/B5336656.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5336665.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5336678.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
![methyl 3-[(butylsulfonyl)amino]benzoate](/img/structure/B5336690.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5336692.png)
![allyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336695.png)

